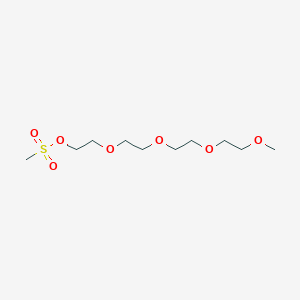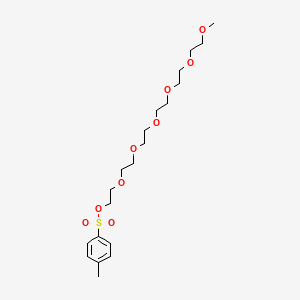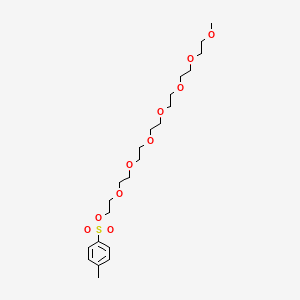
Mulberroside C
Overview
Description
Mulberroside C is a bioactive compound found in the mulberry plant (Morus alba L.). It is a stilbene glycoside known for its various pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Mulberroside C, a bioactive constituent in mulberry (Morus alba L.), has been found to interact with several targets. It has been identified as a Hepatitis C Virus (HCV) replicon inhibitor , indicating its potential role in antiviral activity. Additionally, it has been shown to have an effect on platelet function , specifically interacting with phosphoproteins and platelet-activating factors .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve cyclic nucleotide signaling pathways . It up-regulates these pathways, leading to a decrease in Ca 2+ mobilization and p-selectin expression . Additionally, it down-regulates phosphoproteins, further contributing to its antiplatelet activity .
Result of Action
The result of this compound’s action is a significant antiplatelet effect and antithrombus formation in human platelets . It inhibits thromboxane A2 production, fibrinogen binding, and clot retraction . These effects suggest that this compound could be a potential phytochemical for the prevention of thrombosis-mediated cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Mulberroside C interacts with various biomolecules in biochemical reactions. It has been found to inhibit HCV replication
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has been found to inhibit human platelet aggregation in a dose-dependent manner . It also decreases calcium mobilization and p-selectin expression . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to inhibit the replication of HCV, suggesting that it may bind to certain enzymes or proteins involved in the replication process
Preparation Methods
Synthetic Routes and Reaction Conditions
Mulberroside C can be extracted from the branch bark of the mulberry plant using ethanol extraction followed by purification through high-performance liquid chromatography . The primary component is identified using liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
In industrial settings, this compound can be produced using bioreactors. The cell culture of Morus alba in bioreactors has shown higher growth rates and optimized conditions for producing this compound . The glycoside can be readily deglycosylated to give oxyresveratrol under optimized hydrolytic conditions .
Chemical Reactions Analysis
Types of Reactions
Mulberroside C undergoes various chemical reactions, including oxidation and inhibition of enzymatic activities. It is known to inhibit tyrosinase activity, which is crucial for melanin synthesis . The compound acts as a reversible inhibitor of tyrosinase in a concentration-dependent manner .
Common Reagents and Conditions
The inhibition of tyrosinase by this compound involves the use of common reagents such as tyrosine and 3,4-dihydroxyphenylalanine (DOPA). The reactions are typically carried out under controlled conditions to ensure the effective inhibition of the enzyme .
Major Products Formed
The major products formed from the reactions involving this compound include dopaquinone and leukodopachrome, which are intermediates in the melanin synthesis pathway .
Scientific Research Applications
Mulberroside C has a wide range of scientific research applications:
Comparison with Similar Compounds
Mulberroside C is often compared with other stilbene glycosides such as mulberroside A and oxyresveratrol. While all these compounds exhibit tyrosinase inhibitory activity, this compound is unique in its potent antiplatelet and antithrombotic properties . Oxyresveratrol, the aglycone of mulberroside A, shows greater inhibitory effects on mushroom tyrosinase compared to mulberroside A . this compound stands out due to its broader range of biological activities and potential therapeutic applications.
Similar Compounds
- Mulberroside A
- Oxyresveratrol
- Resveratrol
- Piceid
This compound’s unique combination of properties makes it a valuable compound for further research and potential therapeutic use.
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20?,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVJCFZJKPEJRL-BOWLQXBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908083 | |
| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102841-43-0 | |
| Record name | Mulberroside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl)-5-hydroxyphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)






